molecular formula C15H19N3O4S B2868504 1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034279-50-8

1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2868504
CAS No.: 2034279-50-8
M. Wt: 337.39
InChI Key: SGLQBJAHKYXWQF-UHFFFAOYSA-N
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Description

1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a synthetic organic compound designed for research and development applications. This molecule features an imidazolidine-2,4-dione core (hydantoin) substituted with a phenyl ring at the N-3 position and a 1-(methylsulfonyl)piperidin-4-yl group at the N-1 position. The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Compounds containing this heterocyclic moiety have been reported to exhibit significant pharmacological properties, including anticonvulsant, antiarrhythmic, and antidiabetic effects . Furthermore, the 1-(methylsulfonyl)piperidine moiety is a common pharmacophore found in various biologically active molecules and kinase inhibitors, contributing to target binding and influencing the compound's physicochemical properties . The specific combination of these structural elements makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, studying structure-activity relationships (SAR), and investigating novel mechanisms of action in areas such as enzymology and oncology. Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in analytical studies. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(1-methylsulfonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-23(21,22)16-9-7-12(8-10-16)17-11-14(19)18(15(17)20)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLQBJAHKYXWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C16H20N2O3S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure includes a piperidine ring and an imidazolidine dione moiety, which are critical for its biological activity.

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. These enzymes play significant roles in neurotransmission and metabolic processes, respectively. Inhibition of AChE is particularly relevant for neurodegenerative diseases like Alzheimer's.
  • Antibacterial Activity :
    • Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis. This suggests a potential application in treating bacterial infections.
  • Cancer Therapeutics :
    • Research indicates that compounds with similar structures may act as modulators of androgen receptors, potentially useful in the treatment of hormone-sensitive cancers such as prostate and breast cancer .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionStrong AChE inhibition; potential for neuroprotection
AntibacterialModerate to strong activity against specific strains
Cancer TreatmentPotential androgen receptor modulation

Case Study 1: Antibacterial Efficacy

A study synthesized various piperidine derivatives, including modifications of the target compound. The antibacterial screening revealed that certain derivatives exhibited significant activity against Escherichia coli and Staphylococcus aureus, with IC50 values indicating effectiveness comparable to standard antibiotics. Specifically, compounds with the methylsulfonyl group showed enhanced binding affinity to bacterial targets .

Case Study 2: Neuroprotective Effects

In a model evaluating neuroprotective agents, a derivative of the compound was tested for its ability to inhibit AChE. Results demonstrated that it significantly reduced AChE activity in vitro, suggesting potential applications in treating Alzheimer's disease. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of derivatives where the piperidin-4-yl group is functionalized with diverse acyl or sulfonyl substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Analogs
Compound Name (IUPAC) Substituent on Piperidine Molecular Formula Molecular Weight CAS Number
1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione Methylsulfonyl (-SO₂CH₃) C₁₉H₂₁N₃O₄S 395.45 g/mol Not Provided
1-[1-(2-Methoxybenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione 2-Methoxybenzoyl C₂₂H₂₃N₃O₄ 393.44 g/mol 2034283-67-3
1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione 7-Methoxybenzofuran-2-carbonyl C₂₄H₂₃N₃O₅ 433.46 g/mol 1904187-58-1
1-(1-(Furan-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione Furan-3-carbonyl C₂₀H₁₉N₃O₅ 381.39 g/mol Not Provided

Key Differences and Implications

This may improve aqueous solubility but reduce membrane permeability . Acylated Derivatives: The 2-methoxybenzoyl () and 7-methoxybenzofuran-2-carbonyl () substituents introduce aromaticity and methoxy groups, which could increase lipophilicity and metabolic stability. These groups are often associated with enhanced receptor-binding affinity in kinase inhibitors or GPCR-targeted drugs.

Molecular Weight and Drug-Likeness: The methylsulfonyl analog (MW 395.45) falls within the acceptable range for oral bioavailability (Lipinski’s rule of five).

Biological Activity Insights :

  • While specific activity data for the methylsulfonyl compound are unavailable, analogs with methoxybenzoyl groups (e.g., ) have shown moderate inhibitory activity against serine/threonine kinases in preliminary screens .
  • The benzofuran-containing analog () may exhibit enhanced π-π stacking interactions with aromatic residues in enzyme active sites, a feature exploited in protease inhibitors .

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